molecular formula C16H10N2O5 B11690605 2-(4-acetylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(4-acetylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11690605
M. Wt: 310.26 g/mol
InChI Key: LJEJLLMAFNUNJG-UHFFFAOYSA-N
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Description

2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an acetylphenyl group, a nitro group, and a dihydroisoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Acetylation: The acetyl group is introduced via Friedel-Crafts acetylation using acetyl chloride and aluminum chloride as a catalyst.

    Cyclization: The formation of the isoindole-dione core is achieved through cyclization reactions, often involving the use of phthalic anhydride and ammonium acetate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Reduction: Formation of 2-(4-AMINOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE.

    Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized isoindole derivatives with additional functional groups.

Scientific Research Applications

2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylphenyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-ACETYLPHENYL)-5-NITRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but lacks the dihydro component.

    2-(4-ACETYLPHENYL)-5-AMINO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure with an amino group instead of a nitro group.

Uniqueness

2-(4-ACETYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both the nitro and acetylphenyl groups, which confer distinct chemical reactivity and potential biological activities. Its dihydroisoindole-dione core also contributes to its unique properties compared to other isoindole derivatives.

Properties

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

2-(4-acetylphenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H10N2O5/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-7-6-12(18(22)23)8-14(13)16(17)21/h2-8H,1H3

InChI Key

LJEJLLMAFNUNJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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